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derivative

Cat. No.: B031923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of

tetrachloroacetophenone derivatives, valuable intermediates in the development of

pharmaceuticals and other bioactive molecules. The described methodology is a two-step

process involving a Friedel-Crafts acylation followed by an exhaustive chlorination of the acetyl

group.

Introduction
Tetrachloroacetophenone derivatives are key building blocks in organic synthesis. The

presence of multiple chlorine atoms significantly influences the molecule's reactivity and

biological activity. This protocol details a reliable method to produce these derivatives, focusing

on the synthesis of 2,2,2',4'-tetrachloroacetophenone as a representative example.

Overall Reaction Scheme
The synthesis proceeds in two main stages:

Friedel-Crafts Acylation: m-Dichlorobenzene is acylated with chloroacetyl chloride in the

presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2,2',4'-

trichloroacetophenone.
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Exhaustive Side-Chain Chlorination: The resulting trichloroacetophenone is further

chlorinated using an excess of a chlorinating agent, such as sulfuryl chloride, to introduce

two additional chlorine atoms to the acetyl group, yielding the tetrachloro derivative.

m-Dichlorobenzene

2,2',4'-Trichloroacetophenone

AlCl₃

Chloroacetyl Chloride
2,2,2',4'-Tetrachloroacetophenone

Sulfuryl Chloride (excess)

Click to download full resolution via product page

Caption: Overall two-step synthesis of 2,2,2',4'-tetrachloroacetophenone.

Experimental Protocols
Part 1: Synthesis of 2,2',4'-Trichloroacetophenone
This procedure is adapted from established Friedel-Crafts acylation methods[1][2].

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

m-Dichlorobenzene 147.00 14.7 g 0.1

Chloroacetyl chloride 112.94 12.4 g 0.11

Aluminum chloride

(anhydrous)
133.34 21.3 g 0.16

Dichloromethane

(anhydrous)
84.93 150 mL -

Ice - 200 g -

Concentrated

Hydrochloric Acid
36.46 10 mL -

Brine (saturated NaCl

solution)
- 50 mL -

Anhydrous Sodium

Sulfate
142.04 10 g -

Ethanol (for

recrystallization)
46.07 As needed -

Equipment:

500 mL three-necked round-bottom flask

Dropping funnel

Reflux condenser with a drying tube

Magnetic stirrer and stir bar

Ice bath

Separatory funnel
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Büchner funnel and filter flask

Rotary evaporator

Procedure:

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride

(21.3 g, 0.16 mol) and anhydrous dichloromethane (100 mL).

Cool the suspension to 0-5 °C in an ice bath.

Prepare a solution of m-dichlorobenzene (14.7 g, 0.1 mol) and chloroacetyl chloride (12.4 g,

0.11 mol) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel.

Add the solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes,

maintaining the temperature below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 3 hours.

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL

of concentrated hydrochloric acid.

Stir the mixture until the ice has melted and transfer it to a separatory funnel.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers and wash with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator.

Recrystallize the crude product from ethanol to yield pure 2,2',4'-trichloroacetophenone.

Expected Yield: Approximately 85-93%[1].

Part 2: Synthesis of 2,2,2',4'-Tetrachloroacetophenone
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This part of the protocol is based on the known reactivity of sulfuryl chloride for exhaustive α-

chlorination of ketones[3][4].

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2,2',4'-

Trichloroacetophenon

e

223.48 11.2 g 0.05

Sulfuryl chloride 134.97 20.2 g (12 mL) 0.15

Dichloromethane

(anhydrous)
84.93 100 mL -

Saturated Sodium

Bicarbonate Solution
- 100 mL -

Brine (saturated NaCl

solution)
- 50 mL -

Anhydrous

Magnesium Sulfate
120.37 10 g -

Equipment:

250 mL round-bottom flask

Reflux condenser with a gas outlet to a scrubber

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator
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Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser

connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2,2',4'-

trichloroacetophenone (11.2 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

Add sulfuryl chloride (20.2 g, 12 mL, 0.15 mol) to the solution.

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can

be monitored by TLC or GC-MS.

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of

cold saturated sodium bicarbonate solution to neutralize excess sulfuryl chloride and acidic

byproducts. Caution: Gas evolution (CO₂, SO₂) will occur.

Separate the organic layer and wash it with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) to afford

2,2,2',4'-tetrachloroacetophenone.

Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2,2',4'-

Trichloroacetophenone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Formula
Molar Mass ( g/mol
)

Role

m-Dichlorobenzene C₆H₄Cl₂ 147.00 Starting Material

Chloroacetyl chloride C₂H₂Cl₂O 112.94 Reagent

Aluminum chloride AlCl₃ 133.34 Catalyst

2,2',4'-

Trichloroacetophenon

e

C₈H₅Cl₃O 223.48 Product

Table 2: Summary of Reactants and Products for the Synthesis of 2,2,2',4'-

Tetrachloroacetophenone

Compound Molecular Formula
Molar Mass ( g/mol
)

Role

2,2',4'-

Trichloroacetophenon

e

C₈H₅Cl₃O 223.48 Starting Material

Sulfuryl chloride SO₂Cl₂ 134.97 Reagent

2,2,2',4'-

Tetrachloroacetophen

one

C₈H₄Cl₄O 257.93 Product

Visualization of Experimental Workflow
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Part 1: Synthesis of 2,2',4'-Trichloroacetophenone

Part 2: Synthesis of 2,2,2',4'-Tetrachloroacetophenone

Mix AlCl₃ and CH₂Cl₂

Add reactants dropwise at 0-5 °C

Prepare solution of m-Dichlorobenzene and Chloroacetyl Chloride in CH₂Cl₂

Stir at room temperature for 3h

Quench with ice and HCl

Extract with CH₂Cl₂

Wash with brine

Dry over Na₂SO₄

Evaporate solvent

Recrystallize from ethanol

2,2',4'-Trichloroacetophenone

Dissolve 2,2',4'-Trichloroacetophenone in CH₂Cl₂

Use as starting material

Add excess Sulfuryl Chloride

Reflux for 12-24h

Neutralize with NaHCO₃ solution

Wash with brine

Dry over MgSO₄

Evaporate solvent

Purify (Chromatography/Recrystallization)

2,2,2',4'-Tetrachloroacetophenone

Click to download full resolution via product page

Caption: Workflow for the two-part synthesis of tetrachloroacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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